molecular formula C9H10FNO2 B1342535 3-Fluoro-N-methoxy-N-methylbenzamide CAS No. 226260-01-1

3-Fluoro-N-methoxy-N-methylbenzamide

Cat. No. B1342535
M. Wt: 183.18 g/mol
InChI Key: RQOXEMMAAVCMRU-UHFFFAOYSA-N
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Patent
US06174874B1

Procedure details

To a mixture of 3-fluorobenzoyl chloride (11.0 g, 6.70 mmol) and N,O-dimethylhydroxylamine.HCl in CHCl3 (70 mL) at 0° C. was added pyridine (14 mL) over 30 min. After a period of 3 h at room temperature, the reaction mixture was treated in the usual manner to give 12.5 g of the title compound.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[CH3:11][NH:12][O:13][CH3:14].Cl.N1C=CC=CC=1>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([N:12]([O:13][CH3:14])[CH3:11])=[O:6]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
FC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
14 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was treated in the usual manner

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C(=O)N(C)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.